molecular formula C24H16Cl2O6S2 B420679 4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE

4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE

Cat. No.: B420679
M. Wt: 535.4g/mol
InChI Key: UDXPZIPXQOSTBL-UHFFFAOYSA-N
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Description

4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is a sulfur-containing organic compound. It is a biphenyl derivative with two sulfonyl groups attached to chlorophenyl rings. This compound is useful in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4,4’-dihydroxybiphenyl under basic conditions to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with other proteins and pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is unique due to its combination of biphenyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C24H16Cl2O6S2

Molecular Weight

535.4g/mol

IUPAC Name

[4-[4-(4-chlorophenyl)sulfonyloxyphenyl]phenyl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C24H16Cl2O6S2/c25-19-5-13-23(14-6-19)33(27,28)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-34(29,30)24-15-7-20(26)8-16-24/h1-16H

InChI Key

UDXPZIPXQOSTBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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